4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Description
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a synthetic oxobutanoic acid derivative characterized by a 2,3-dimethyl-substituted anilino group at position 4 and a 2-methoxyethylamino substituent at position 2. The 2-methoxyethylamino group enhances hydrophilicity, while the dimethylanilino moiety introduces steric and electronic effects that may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-5-4-6-12(11(10)2)17-14(18)9-13(15(19)20)16-7-8-21-3/h4-6,13,16H,7-9H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYSGNMYPOZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the aniline derivative (2,3-dimethylaniline) and subsequent reactions to introduce the methoxyethylamino and oxobutanoic acid groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques such as recrystallization, chromatography, or distillation are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent in specific treatments.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, or as an additive in various formulations.
Mechanism of Action
The mechanism by which 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of 4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, highlighting variations in substituents, synthesis, and properties:
Physicochemical Properties
- Solubility: The target compound’s 2-methoxyethylamino group may improve solubility in polar solvents compared to analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which is water-insoluble due to its planar, conjugated structure .
- Acidity : The (2Z) analog has a pKa of 2.81, lower than typical carboxylic acids (~4-5), attributed to electron-withdrawing effects of the double bond and amide group . The target compound’s pKa is expected to be higher due to the absence of conjugation.
Biological Activity
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H19N3O3
- Molecular Weight : 277.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function as an enzyme inhibitor, particularly affecting pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell growth in cancerous tissues.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 10 | |
| HeLa (Cervical Cancer) | 12 |
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
-
Antimicrobial Efficacy Evaluation :
- Another study focused on evaluating the antimicrobial properties against multi-drug resistant strains of bacteria. The compound was found to exhibit synergistic effects when combined with standard antibiotics, enhancing their efficacy.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves reacting substituted aniline derivatives (e.g., 2,3-dimethylaniline) with maleic anhydride or similar dicarbonyl precursors under controlled conditions. For example, analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid were synthesized via condensation of p-toluidine and maleic anhydride in ethanol at reflux . Optimization steps include:
- Temperature control : Elevated temperatures (70–80°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines, while ethanol balances cost and safety.
- Stoichiometry : A 1:1 molar ratio of amine to anhydride minimizes side products like bis-amide derivatives. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .
Basic: How can acid-base titration be utilized for quantitative analysis of this compound, and what parameters ensure accuracy?
Answer:
The compound’s carboxyl (-COOH) and secondary amine groups enable acid-base titration. Key steps include:
- Dissociation constant (pKa) : Determine via potentiometric titration in non-aqueous media (e.g., ethanol-water mixtures) to avoid solubility issues .
- Indicator selection : Use phenolphthalein (pH 8.2–10.0) for basic endpoints or bromocresol green for acidic ranges.
- Standardization : Titrate against 0.1 M NaOH or HCl, ensuring blank corrections for solvent interference. Validation via comparison with HPLC or NMR data reduces systematic errors .
Basic: What methods are suitable for determining the solubility profile of this compound in various solvents?
Answer:
Solubility studies are conducted via gravimetric or spectrophotometric methods:
- Gravimetric : Saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter undissolved material, and evaporate to constant weight .
- UV-Vis spectroscopy : Measure absorbance of serial dilutions at λmax (typically 250–300 nm for aromatic systems).
Reported data for analogous compounds show poor aqueous solubility but improved dissolution in polar aprotic solvents (e.g., DMSO >100 mg/mL) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during structural confirmation?
Answer:
Discrepancies arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:
- Multi-technique validation : Cross-reference IR carbonyl stretches (~1700 cm<sup>-1</sup>) with NMR carbonyl carbon signals (~175 ppm in <sup>13</sup>C NMR) .
- X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in bond lengths and angles. For example, SHELXL refines anisotropic displacement parameters to distinguish between keto-enol tautomers .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Advanced: How do substituents (e.g., methoxyethylamino) influence biological activity, and what in vitro models are appropriate for evaluation?
Answer:
The methoxyethylamino group enhances hydrophilicity and hydrogen-bonding capacity, potentially affecting receptor binding. Biological evaluation methods include:
- Anti-auxin activity assays : Analogous compounds (e.g., auxinole) were tested in Arabidopsis thaliana root elongation assays. Dose-response curves (0.1–100 µM) quantify growth inhibition .
- Enzyme inhibition studies : Use fluorescence polarization or SPR to measure binding affinity to auxin receptors (e.g., TIR1/AFB).
- Cellular uptake : Radiolabeled analogs (e.g., <sup>14</sup>C) track subcellular accumulation via autoradiography .
Advanced: What computational approaches are recommended for predicting the compound’s reactivity and stability?
Answer:
- Reactivity : Molecular dynamics (MD) simulations assess hydrolysis susceptibility of the oxobutanoic acid moiety in physiological pH conditions.
- Stability : Quantum mechanical calculations (e.g., transition state theory) predict degradation pathways (e.g., decarboxylation).
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
Advanced: How can structural analogs inform SAR studies for this compound?
Answer:
Analog libraries (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) reveal:
- Electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitution.
- Steric effects : 2,3-Dimethylanilino groups may hinder rotation, stabilizing specific conformations critical for binding.
Comparative studies using Hammett plots or Free-Wilson analysis quantify substituent contributions to activity .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
